Molecular Weight and Structural Complexity Differentiate Novdimal from Monomeric Procaine
Novdimal (C29H42Cl2N4O6) has a molecular weight of 613.6 g/mol, representing a 2.6-fold increase over the local anesthetic and antiarrhythmic agent procaine (C13H20N2O2, MW 236.31 g/mol) [1]. This difference arises from the covalent linkage of two procaine units via a malonyl bridge, creating a symmetrical dimeric structure. The resulting molecule possesses 18 rotatable bonds compared to 7 in procaine, indicating significantly higher conformational flexibility [1]. This structural distinction is not merely incremental; the dimeric architecture fundamentally alters the molecule's ability to interact with ion channels, as the larger, more flexible structure will exhibit different binding kinetics and access pathways than the smaller monomer.
| Evidence Dimension | Molecular Weight and Rotatable Bond Count |
|---|---|
| Target Compound Data | MW: 613.6 g/mol; Rotatable Bonds: 18 |
| Comparator Or Baseline | Procaine: MW 236.31 g/mol; Rotatable Bonds: 7 |
| Quantified Difference | 2.6-fold increase in MW; 2.6-fold increase in rotatable bonds |
| Conditions | Computed molecular properties from PubChem (Release 2025.09.15) |
Why This Matters
Higher molecular weight and flexibility directly influence pharmacokinetics (e.g., tissue distribution, membrane permeability) and pharmacodynamics (ion channel binding mode), meaning Novdimal cannot be used interchangeably with monomeric procaine in any assay designed for the dimer.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 26845, Novdimal; PubChem Compound Summary for CID 4914, Procaine. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/26845 and https://pubchem.ncbi.nlm.nih.gov/compound/4914. View Source
